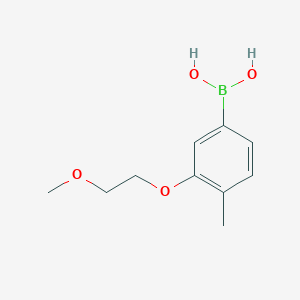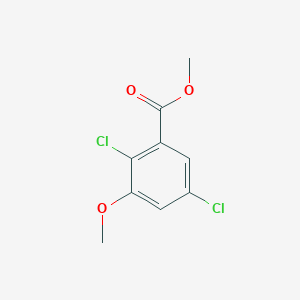
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” includes a 1,2,4-oxadiazole ring attached to a cyclopentyl group and an ethanamine group . The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Wissenschaftliche Forschungsanwendungen
Oxadiazole Derivatives: A Platform for Diverse Biological Activities
The compound 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride belongs to the oxadiazole class, a category of heterocyclic compounds known for a wide array of biological activities. Oxadiazole derivatives, including 1,2,4-oxadiazoles, have been identified as possessing significant pharmacological potential due to their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their interaction with biomacromolecules through hydrogen bonding, which is pivotal for their biological activity. Recent research highlights the synthesis and exploration of oxadiazole derivatives, showcasing their application in various fields, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).
Advanced Synthesis and Metal-Ion Sensing Capabilities
Oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, have been extensively studied for their versatile applications beyond pharmacology. These applications range from polymers and materials science to organic electronics. The ease of synthesis and the ability to incorporate π-conjugated groups make these molecules valuable as building blocks for chemosensors, especially in the context of metal-ion detection. Their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites for metal ions underline their importance in developing sensitive and selective chemosensors for various metal ions (Sharma et al., 2022).
Synthesis Methods and Medicinal Applications
The innovation in the synthesis of 1,3,4-oxadiazole derivatives and their exploration for medicinal applications have gained momentum over the past years. Researchers have developed innovative methods for crafting these derivatives, highlighting their therapeutic potential against numerous diseases. This progress underlines the oxadiazole core's critical role in the development of new medicinal species, paving the way for the discovery of novel therapeutic agents (Nayak & Poojary, 2019).
Zukünftige Richtungen
The future directions for research on “2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and potential applications. Given the versatility of oxadiazoles in organic chemistry and their potential in pharmaceutical applications , there is significant potential for future research in these areas.
Eigenschaften
IUPAC Name |
2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7;/h7H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXECDRQEGUJPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B6330873.png)





![(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B6330922.png)

![N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide](/img/structure/B6330933.png)



